Potassium 6-methylheptanoate
Description
Potassium 6-methylheptanoate (CAS 35194-75-3) is the potassium salt of 6-methylheptanoic acid, a branched-chain fatty acid. Its molecular formula is C₈H₁₅KO₂, with a molecular weight of 182.30 g/mol . Structurally, it features a seven-carbon chain with a methyl branch at the sixth carbon and a carboxylate group neutralized by potassium. The compound is also known by synonyms such as isooctanoic acid, potassium salt and potassium isooctanoate .
Applications: Primarily used in industrial settings, it serves as a stabilizer, catalyst, or intermediate in chemical synthesis. Its potassium ion enhances solubility in polar solvents, making it suitable for applications requiring ionic reactivity .
Properties
CAS No. |
35194-75-3 |
|---|---|
Molecular Formula |
C8H15KO2 |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
potassium;6-methylheptanoate |
InChI |
InChI=1S/C8H16O2.K/c1-7(2)5-3-4-6-8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
SXWZSWLBMCNOPC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with potassium 6-methylheptanoate:
Table 1: Comparative Properties of this compound and Analogues
*Calculated molecular weight for magnesium octoate (Mg = 24.30; 2 × C₈H₁₅O₂ = 286.00). †Discrepancy noted: Molecular weight in conflicts with theoretical calculation (expected ~200.32).
Key Comparative Insights
(i) Salts vs. Free Acid
- This compound: High water solubility due to ionic character, ideal for aqueous-phase reactions .
- Magnesium Octoate: Lower polarity; used in non-polar systems (e.g., polymer stabilization) .
- 6-Methylheptanoic Acid: Lipophilic free acid; serves as a precursor for esters and salts. Naturally occurs in acyl sugars in Solanaceae plants, contributing to structural diversity in specialized metabolites .
(ii) Ester Derivatives
- Methyl 6-methylheptanoate: Volatile ester with applications in fragrances and solvents. Lower molecular weight (158.24 g/mol) enhances volatility compared to salts .
- Methyl 6-oxoheptanoate: Ketone functional group increases polarity and reactivity, requiring inert storage conditions. Used in synthetic organic chemistry for ketone-mediated reactions .
- Butyl 6-methylheptanoate: Longer alkyl chain improves thermal stability, suitable for lubricants.
(iii) Functional Group Impact
- Branched Chains : The 6-methyl branch reduces crystallinity and melting points compared to straight-chain analogues, enhancing solubility in organic matrices .
- Metal Salts : Potassium’s smaller ionic radius vs. magnesium’s larger radius affects lattice energy and solubility. Potassium salts are generally more water-soluble .
Research Findings
- Biological Relevance: 6-Methylheptanoic acid is esterified in plant acyl sugars, influencing pest resistance via structural variation .
- Industrial Utility : Magnesium octoate’s stability in organic phases makes it superior for PVC stabilization compared to potassium salts .
- Synthetic Flexibility: Methyl esters serve as intermediates for amide derivatives, such as (4R)-methyl 4-(2-hydroxyhexadecanamido)-6-methylheptanoate, used in bioactive compound synthesis .
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